Cas no 898792-52-4 (Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)

Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate is a synthetic intermediate with potential applications in pharmaceutical and organic synthesis. Its structure incorporates a morpholine moiety, which enhances solubility and bioavailability, making it valuable for drug development. The compound features a ketone and ester functional group, offering versatility for further derivatization or coupling reactions. Its phenylmorpholine component may contribute to binding affinity in biologically active molecules. The ethyl ester group provides stability while allowing for controlled hydrolysis when needed. This compound is particularly useful in medicinal chemistry research, where its balanced lipophilicity and reactivity enable efficient scaffold modifications for target-oriented synthesis.
Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate structure
898792-52-4 structure
商品名:Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate
CAS番号:898792-52-4
MF:C21H31NO4
メガワット:361.47500
MDL:MFCD28023816
CID:1946714
PubChem ID:24724723

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 化学的及び物理的性質

名前と識別子

    • ETHYL 8-[3-(MORPHOLINOMETHYL)PHENYL]-4-OXOOCTANOATE
    • LogP
    • AKOS016020511
    • DTXSID701221537
    • Ethyl 3-(4-morpholinylmethyl)-I.-oxobenzeneoctanoate
    • 898792-52-4
    • ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
    • MFCD28023816
    • Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate
    • MDL: MFCD28023816
    • インチ: InChI=1S/C21H31NO4/c1-2-26-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-25-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3
    • InChIKey: CQMBFDCORZGMFK-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

計算された属性

  • せいみつぶんしりょう: 361.22500
  • どういたいしつりょう: 361.22530847Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 12
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

  • PSA: 55.84000
  • LogP: 3.54310

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate セキュリティ情報

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB364735-2 g
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, 97%; .
898792-52-4 97%
2 g
€1,677.00 2023-07-19
Chemenu
CM528848-1g
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
898792-52-4 95%
1g
$433 2022-09-29
Fluorochem
204710-2g
ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
898792-52-4 97%
2g
£1013.00 2022-03-01
Key Organics Ltd
MS-21450-5G
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
898792-52-4 >95%
5g
£1715.00 2025-02-09
abcr
AB364735-1 g
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, 97%; .
898792-52-4 97%
1 g
€932.90 2023-07-19
abcr
AB364735-2g
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, 97%; .
898792-52-4 97%
2g
€1677.00 2025-02-20
A2B Chem LLC
AH88700-1g
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
898792-52-4 97%
1g
$644.00 2024-04-19
Crysdot LLC
CD11022820-1g
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
898792-52-4 95+%
1g
$433 2024-07-19
TRC
E095420-500mg
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
898792-52-4
500mg
$ 735.00 2022-06-05
Fluorochem
204710-1g
ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
898792-52-4 97%
1g
£540.00 2022-03-01

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate 関連文献

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoateに関する追加情報

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate (CAS No. 898792-52-4): A Comprehensive Overview

Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate (CAS No. 898792-52-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both morpholinomethyl and phenyl substituents, coupled with the ester functionality, provides a versatile scaffold for further functionalization and derivatization, making it a promising candidate for drug discovery initiatives.

The chemical structure of Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate can be described as a linear ester with an eight-carbon backbone. The morpholine moiety at the third position introduces a nitrogen-containing heterocycle, which is known for its ability to enhance solubility and bioavailability in pharmaceutical compounds. This feature is particularly advantageous in the design of drugs that require efficient absorption and distribution within the body. Additionally, the phenyl ring at the eighth position contributes to the compound's hydrophobicity, which can be beneficial in certain pharmacokinetic profiles.

In recent years, Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate has been studied for its potential applications in medicinal chemistry. Researchers have been exploring its utility as a building block for more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies. The morpholine group, in particular, has been shown to interact favorably with biological targets due to its ability to mimic natural amino acid residues. This interaction can lead to the development of highly specific and potent drugs with reduced side effects.

The ester functionality present in Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate also plays a crucial role in its chemical reactivity. Ester groups are well-known for their ability to participate in various organic transformations, including hydrolysis, transesterification, and condensation reactions. These reactions are fundamental to many synthetic pathways used in drug development. By leveraging these properties, chemists can easily modify the compound's structure to produce derivatives with tailored biological activities.

One of the most exciting areas of research involving Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate is its potential use in designing small-molecule probes for biochemical studies. The compound's unique structure allows it to serve as a scaffold for developing tools that can interact with specific enzymes or receptors. Such probes are invaluable for understanding complex biological pathways and identifying new therapeutic targets. For instance, researchers have utilized derivatives of this compound to study the activity of protein kinases, which are key players in many cellular processes and are often implicated in diseases such as cancer.

The synthesis of Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate involves multiple steps that require precise control over reaction conditions and reagent selection. Typically, the synthesis begins with the preparation of a key intermediate, such as 3-(morpholinomethyl)benzaldehyde, which is then coupled with an appropriate acetoacetate derivative via condensation reactions. The resulting β-ketoester undergoes esterification to yield the final product. This multi-step process highlights the compound's complexity and underscores the importance of meticulous synthetic planning.

In terms of applications, Ethyl 8-3-(morpholinomethyl)

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